
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethoxy group attached to the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene. This can be achieved through the reaction of 1,2,3,4-tetrahydronaphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the chloromethoxy group to a methoxy group.
Substitution: The chloromethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Naphthoquinones
Reduction: Methoxy derivatives
Substitution: Amino or thiol-substituted naphthalenes
Aplicaciones Científicas De Investigación
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxynaphthalene: Similar structure but lacks the chlorine atom.
1-Chloronaphthalene: Contains a chlorine atom but lacks the methoxy group.
2-Chloromethoxynaphthalene: Similar structure with the chloromethoxy group at a different position.
Uniqueness
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the chloromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H13ClO |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
6-(chloromethoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13ClO/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 |
Clave InChI |
HRAGLWCSFKNYIV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


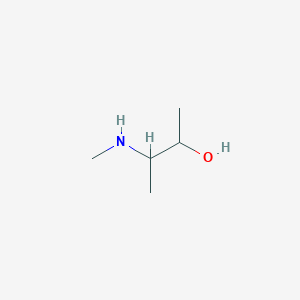
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
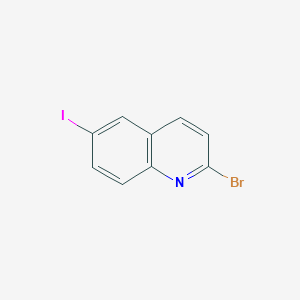
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)


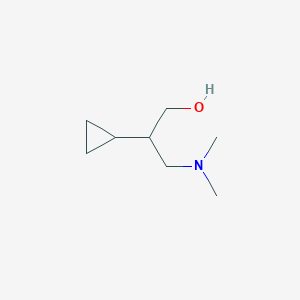
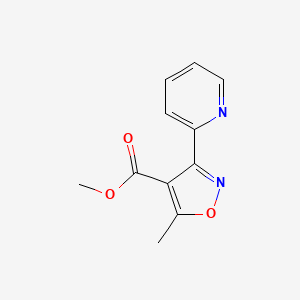
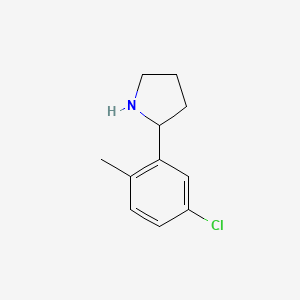
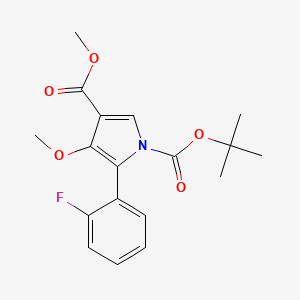
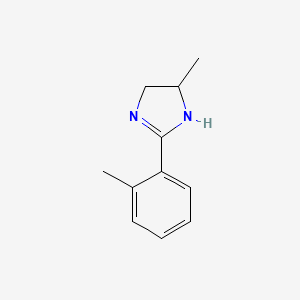

![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)

